molecular formula C22H29N5O2 B2947098 2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate CAS No. 586984-87-4

2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate

Cat. No. B2947098
CAS RN: 586984-87-4
M. Wt: 395.507
InChI Key: FVDICPYKECYOPI-UHFFFAOYSA-N
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Description

2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate is a novel compound that has been synthesized for scientific research purposes. It is a quinoxaline derivative that has shown potential as an anticancer agent. The compound has been synthesized using a simple and efficient method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Corrosion Inhibition

Quinoxalines have been studied for their effectiveness as corrosion inhibitors. A theoretical study on some quinoxalines as corrosion inhibitors for copper in nitric acid media found a relationship between the molecular structure of quinoxalines and inhibition efficiency, supported by quantum chemical calculations (Zarrouk et al., 2014).

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial properties. Synthesis and characterization of substituted 1,2,3-triazoles revealed their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2005).

Anti-inflammatory and Analgesic Activities

The synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Anticonvulsant Agents

Quinoxaline derivatives have been synthesized with potential anticonvulsant properties. A study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives as novel anticonvulsant agents showed promising results, with some compounds exhibiting significant activities (Alswah et al., 2013).

properties

IUPAC Name

2-methylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-4-16(3)15-29-22(28)17(14-23)20-21(27-12-10-26(5-2)11-13-27)25-19-9-7-6-8-18(19)24-20/h6-9,16-17H,4-5,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDICPYKECYOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl 2-cyano-2-(3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl)acetate

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